molecular formula C16H34O B3054682 tert-Butyl n-dodecyl ether CAS No. 61548-83-2

tert-Butyl n-dodecyl ether

Cat. No.: B3054682
CAS No.: 61548-83-2
M. Wt: 242.44 g/mol
InChI Key: ZPGDKUJNUNOUME-UHFFFAOYSA-N
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Description

tert-Butyl n-dodecyl ether: is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the oxygen atom is bonded to a tert-butyl group and an n-dodecyl group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl n-dodecyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For example, tert-butyl alcohol can react with n-dodecyl bromide in the presence of a strong base like sodium hydride to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. One eco-compatible method involves the use of catalytic amounts of erbium triflate (Er(OTf)_3) under solvent-free conditions at room temperature . This method is efficient and allows for the catalyst to be recovered and reused multiple times without loss of activity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl n-dodecyl ether primarily undergoes cleavage reactions, especially under acidic conditions. The most common reaction is the cleavage of the C-O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) . This reaction can proceed via S_N2 or S_N1 mechanisms depending on the substituents attached to the ether.

Common Reagents and Conditions:

Major Products:

    Acidic Cleavage: tert-butyl alcohol and n-dodecyl bromide or iodide.

    Oxidation: Depending on the conditions, oxidation can lead to the formation of various products, including aldehydes and carboxylic acids.

Mechanism of Action

The mechanism of action of tert-Butyl n-dodecyl ether involves its interaction with various molecular targets and pathways. In acidic cleavage reactions, the ether oxygen is protonated, forming a good leaving group that can be eliminated via S_N2 or S_N1 mechanisms . The specific pathway depends on the nature of the substituents attached to the ether.

Comparison with Similar Compounds

    tert-Butyl methyl ether: Similar in structure but with a methyl group instead of an n-dodecyl group.

    tert-Butyl ethyl ether: Contains an ethyl group instead of an n-dodecyl group.

    tert-Butyl phenyl ether: Contains a phenyl group instead of an n-dodecyl group.

Uniqueness: tert-Butyl n-dodecyl ether is unique due to its long alkyl chain (n-dodecyl group), which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring non-polar solvents or reagents .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h5-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDKUJNUNOUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484432
Record name Dodecane, 1-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61548-83-2
Record name Dodecane, 1-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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